3-(4-(6-Hydroxy-3-octyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
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Overview
Description
3-(4-(6-hydroxy-3-octyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy, octyl, and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency in forming carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
3-(4-(6-hydroxy-3-octyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Potential applications in drug development, particularly in designing molecules that interact with specific biological targets.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-(6-hydroxy-3-octyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, potentially modulating their activity and influencing various biological pathways. This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding site and form stable complexes .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives with hydroxy, alkyl, and phenyl substitutions. For example:
3-(4-(6-hydroxy-3-pentyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but with a shorter alkyl chain.
N-Phenylnaphthalen-1-amine: An aromatic amine with a naphthalene core, known for its binding affinity in biological systems. The uniqueness of 3-(4-(6-hydroxy-3-octyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H34O4 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(E)-3-[4-(6-hydroxy-3-octyl-2-phenylnaphthalen-1-yl)oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C33H34O4/c1-2-3-4-5-6-8-13-26-22-27-23-28(34)17-20-30(27)33(32(26)25-11-9-7-10-12-25)37-29-18-14-24(15-19-29)16-21-31(35)36/h7,9-12,14-23,34H,2-6,8,13H2,1H3,(H,35,36)/b21-16+ |
InChI Key |
MDXJZLUZXYPXEJ-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCCCCCC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)/C=C/C(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCC1=C(C(=C2C=CC(=CC2=C1)O)OC3=CC=C(C=C3)C=CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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